molecular formula C17H19Cl2N3O2S2 B2490906 5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215738-29-6

5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2490906
M. Wt: 432.38
InChI Key: CUMBRADOQVRXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, compounds similar to the one might be synthesized through reactions involving key intermediates, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is used in the creation of various heterocyclic compounds through reactions with different amines and reagents (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Molecular Structure Analysis

The molecular structure of compounds is determined using techniques such as X-ray crystallography, which reveals the arrangement of atoms within a molecule and its stereochemistry. This analysis is crucial for understanding the compound's potential interactions and reactivity. For instance, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been characterized by X-ray diffraction, showing the importance of structural elucidation in compound development (Analytical Sciences: X-ray Structure Analysis Online, 2004).

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S2.ClH/c1-20(2)8-9-21(16(22)13-6-7-15(18)24-13)17-19-12-5-4-11(23-3)10-14(12)25-17;/h4-7,10H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMBRADOQVRXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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